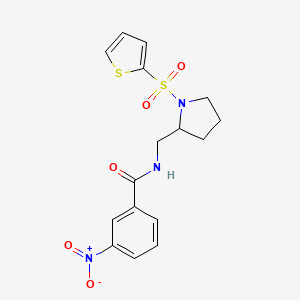
3-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide is a chemical compound that is widely used in scientific research. It is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which has been implicated in the development of several diseases, including diabetes, obesity, and cancer.
Mécanisme D'action
The mechanism of action of 3-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves the inhibition of this compound, which is a negative regulator of insulin signaling. By inhibiting this compound, this compound enhances insulin signaling, leading to improved glucose homeostasis and insulin sensitivity. It also inhibits the growth and proliferation of cancer cells by regulating various signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound include improved glucose homeostasis and insulin sensitivity, inhibition of cancer cell growth and proliferation, and regulation of various signaling pathways. It has also been shown to reduce inflammation and oxidative stress in animal models of diabetes and obesity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 3-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide in lab experiments include its high potency and selectivity for this compound, its ability to regulate various signaling pathways, and its anti-tumor activity. However, its limitations include its potential toxicity and the need for further research to determine its long-term effects.
Orientations Futures
For research on 3-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide include investigating its potential as a therapeutic agent for diabetes, obesity, and cancer. It is also important to determine its long-term effects and potential toxicity in animal models and human clinical trials. Additionally, further research is needed to elucidate the molecular mechanisms underlying its regulation of various signaling pathways.
Méthodes De Synthèse
The synthesis of 3-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide involves several steps, including the reaction of 2-amino-5-nitrobenzoic acid with thiophene-2-sulfonyl chloride to form 2-(thiophene-2-sulfonyl)-5-nitrobenzoic acid. This intermediate is then reacted with 2-bromo-N-((1-(pyrrolidin-2-yl)methyl)pyrrolidin-2-yl)methyl)benzamide to form the final product.
Applications De Recherche Scientifique
3-nitro-N-((1-(thiophen-2-ylsulfonyl)pyrrolidin-2-yl)methyl)benzamide has been extensively used in scientific research to study the role of this compound in various diseases. It has been shown to improve glucose homeostasis and insulin sensitivity in animal models of diabetes and obesity. It also exhibits anti-tumor activity in several cancer cell lines. Moreover, it has been used to investigate the molecular mechanisms underlying the regulation of various signaling pathways, including insulin signaling, leptin signaling, and JAK/STAT signaling.
Propriétés
IUPAC Name |
3-nitro-N-[(1-thiophen-2-ylsulfonylpyrrolidin-2-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5S2/c20-16(12-4-1-5-13(10-12)19(21)22)17-11-14-6-2-8-18(14)26(23,24)15-7-3-9-25-15/h1,3-5,7,9-10,14H,2,6,8,11H2,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVXHGLYGJBKRFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

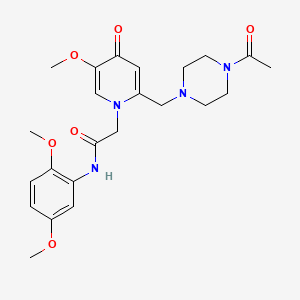
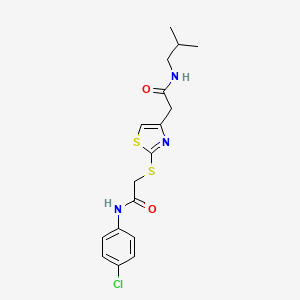


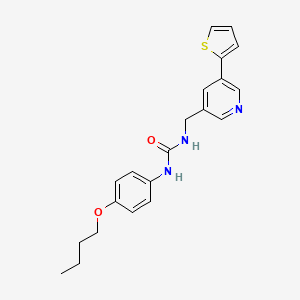
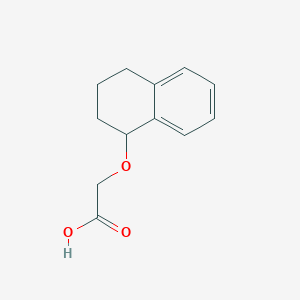
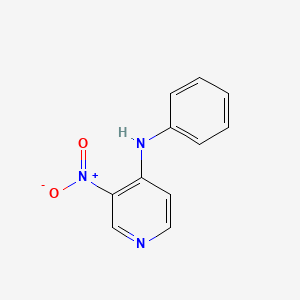

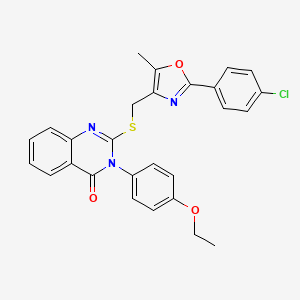
![methyl 2-(2-oxo-2-(o-tolylamino)ethyl)-4-phenyl-2H-benzo[e][1,2]thiazine-3-carboxylate 1,1-dioxide](/img/structure/B2856341.png)
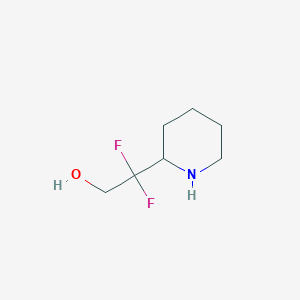
![2-[[2-(2-methoxyanilino)-2-oxoethyl]disulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2856344.png)

![3-phenyl-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2856350.png)